molecular formula C10H10N2 B042700 1-benzyl-1H-pyrazole CAS No. 10199-67-4

1-benzyl-1H-pyrazole

Cat. No.: B042700
CAS No.: 10199-67-4
M. Wt: 158.2 g/mol
InChI Key: AKQAJYLKBCWJBV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the nitrogen atom in this compound enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield this compound . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions are often employed. In situ oxidation using bromine or other oxidizing agents can afford the desired pyrazole derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

1-Benzyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-Benzyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

    1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

    1-Methyl-1H-pyrazole: Contains a methyl group instead of a benzyl group.

    1-Benzyl-3-methyl-1H-pyrazole: Contains both benzyl and methyl groups.

Uniqueness: The presence of the benzyl group in this compound provides unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs .

Properties

IUPAC Name

1-benzylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQAJYLKBCWJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393512
Record name 1-benzyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-67-4
Record name 1-benzyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-iodopyrazole (400 mg, 2 mmol) in DMF(4 mL) at 0° C. was added sodiumhydride (80 mg, 60% dispersion in mineral oil, 2 mmol) followed by benzyl bromide (342 mg, 2 mmol) and reaction micture was allowed to stir for 2 h. Reaction mixture was concentrated in vacuo and the residue was purified by column chromatography to give N-benzylpyrazole in almost quantitative yield. IH NMR 5.29 (s, 2H), 7.18-7.28 (m, 2H), 7.28-7.40 (m, 4H), 7.53 (s, 1H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-benzyl-1H-pyrazole contribute to its activity as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor?

A: Research has shown that modifications to the core structure of this compound significantly influence its inhibitory activity against RIP1 kinase []. For instance, introducing a nitro group at the 3-position and substituting the benzyl group with a 2,4-dichlorobenzyl group led to enhanced potency. This suggests that these specific structural features are crucial for interacting with the RIP1 kinase active site and inhibiting its function.

Q2: What is the role of this compound derivatives in mitigating retinal vascular permeability (RVP)?

A: Studies have demonstrated that a specific this compound derivative, this compound-4-carboxylic acid 4-carbamimidoyl-benzylamide, exhibits a significant reduction in angiotensin II-stimulated RVP []. This effect is attributed to the compound's ability to inhibit plasma kallikrein, an enzyme implicated in the pathogenesis of blood-retinal barrier dysfunction. This finding highlights the therapeutic potential of this compound derivatives in managing retinal diseases associated with hypertension.

Q3: Can this compound participate in catalytic reactions, and what are the implications?

A: Research has explored the use of this compound as a substrate in ruthenium-catalyzed C(sp2)-H alkenylation and alkylation reactions []. The pyrazole group in the molecule plays a crucial role in directing the reaction by coordinating with the ruthenium catalyst. This catalytic approach allows for the efficient introduction of alkenyl and alkyl groups into the this compound scaffold, expanding the possibilities for synthesizing diverse derivatives with potentially valuable properties.

Q4: How does the coordination chemistry of this compound with copper contribute to carbon dioxide fixation?

A: A study has revealed that this compound, when combined with copper(II) and trifluoromethanesulfonate, can capture atmospheric carbon dioxide, leading to the formation of μ-oxalato-bis­[bis­(this compound)(trifluoro­methane­sulfonato)copper(II)] []. In this compound, the copper(II) ions are bridged by a planar oxalate ligand, derived from the reductive coupling of CO2. This finding not only showcases the potential of this compound in carbon capture technologies but also provides insights into the coordination chemistry involved in CO2 fixation.

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